(1R,2R)-2-Methoxycycloheptan-1-amine
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Overview
Description
(1R,2R)-2-Methoxycycloheptan-1-amine is a chiral organic compound with a unique structure that includes a seven-membered cycloheptane ring substituted with a methoxy group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Methoxycycloheptan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable cycloheptane derivative. For example, starting from cycloheptanone, the compound can be synthesized via a series of steps including methoxylation and amination. The reaction conditions typically involve the use of strong bases and nucleophiles under controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be integral to the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Methoxycycloheptan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxy or amine groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cycloheptanone derivatives, while reduction could produce various amine-substituted cycloheptanes.
Scientific Research Applications
(1R,2R)-2-Methoxycycloheptan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric catalysis.
Biology: The compound can be used in the study of enzyme interactions and as a potential precursor for biologically active molecules.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (1R,2R)-2-Methoxycycloheptan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound’s amine group can form hydrogen bonds and ionic interactions with enzymes or receptors, influencing their activity. The methoxy group may also participate in hydrophobic interactions, stabilizing the compound’s binding to its target. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1R,2R)-2-Methoxycycloheptan-1-amine include:
- (1R,2R)-2-Methoxycyclohexan-1-amine
- (1R,2R)-2-Methoxycyclopentan-1-amine
- (1R,2R)-2-Methoxycyclooctan-1-amine
Uniqueness
What sets this compound apart from these similar compounds is its seven-membered ring structure, which imparts unique steric and electronic properties. This structure can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in synthetic and medicinal chemistry.
Properties
IUPAC Name |
(1R,2R)-2-methoxycycloheptan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-10-8-6-4-2-3-5-7(8)9/h7-8H,2-6,9H2,1H3/t7-,8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPWMUWLKYOLFO-HTQZYQBOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCCC1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCCCC[C@H]1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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